2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid
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Overview
Description
2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and imidazole rings. Azetidine is a four-membered nitrogen-containing heterocycle, while imidazole is a five-membered ring containing two nitrogen atoms. The trifluoroacetic acid component adds a trifluoromethyl group, which can significantly influence the compound’s chemical properties and biological activity.
Mechanism of Action
Target of Action
Related compounds such as azetidine carboxylic acids have been evaluated for their potency as gaba-uptake inhibitors .
Mode of Action
coli cultures and various seedlings . The toxicity of azetidine-2-carboxylic acid, a structural analogue of L-proline, results from its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase .
Biochemical Pathways
Peptides containing azetidine are more flexible than corresponding sequences containing l-proline , which could potentially affect protein structure and function.
Pharmacokinetics
The optically active enantiomers of 2-(n-boc-azetidin-3-yl)-2-alkylpropanoic acids were prepared via optical resolution of the racemates , which could potentially impact the compound’s bioavailability.
Result of Action
coli cultures and various seedlings .
Action Environment
The synthesis of related compounds involves reactions that are sensitive to conditions such as temperature and ph , which could potentially influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole typically involves the formation of the azetidine ring followed by the construction of the imidazole ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The imidazole ring can be formed through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides or other oxygenated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product with similar structural features but different biological activity.
Imidazole derivatives: Compounds like histidine and its analogs share the imidazole ring but differ in their overall structure and function.
Trifluoroacetic acid derivatives: Compounds containing the trifluoromethyl group, such as trifluoromethylbenzene, have distinct chemical properties.
Uniqueness
2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid is unique due to the combination of its structural components. The presence of both azetidine and imidazole rings, along with the trifluoromethyl group, imparts unique chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2C2HF3O2/c1-10-3-2-9-7(10)6-4-8-5-6;2*3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUZNAXBXZJLKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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